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Compound of Interest

Compound Name: DMT-dG(dmf) Phosphoramidite

Cat. No.: B15583224

Get Quote

Phosphoramidite chemistry is the gold standard for the chemical synthesis of DNA and RNA

oligonucleotides.[1] Developed in the early 1980s, this method's simplicity, high efficiency, and

amenability to automation have made it the cornerstone of modern molecular biology, enabling

applications from PCR and DNA sequencing to the development of therapeutic

oligonucleotides.[1]

The synthesis is performed in the 3' to 5' direction, opposite to the biological synthesis, on a

solid support, typically controlled pore glass (CPG) or polystyrene.[2][3] The process involves a

four-step cycle that is repeated for the addition of each nucleotide monomer, known as a

phosphoramidite, to the growing oligonucleotide chain. These phosphoramidites are

nucleosides with their 5'-hydroxyl group protected by a dimethoxytrityl (DMT) group, their

exocyclic amines protected with base-labile groups, and their 3'-hydroxyl group activated with a

phosphoramidite moiety.[4]

The Solid-Phase Synthesis Cycle
The solid-phase synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical

process, with each cycle resulting in the addition of a single nucleotide. The high coupling

efficiencies, typically exceeding 99%, allow for the synthesis of oligonucleotides up to 200 base

pairs in length.[1]
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Solid-Phase Oligonucleotide Synthesis Workflow
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The four core steps of the synthesis cycle are:

Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-

dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support.

This is typically achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) or

dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[5] The removal of the

DMT group exposes a free 5'-hydroxyl group, which is necessary for the subsequent

coupling reaction.[1] The released DMT cation has a characteristic orange color and its

absorbance can be measured to monitor the efficiency of each coupling step.[3]

Coupling: The next phosphoramidite monomer, dissolved in an anhydrous solvent like

acetonitrile, is activated by a weak acid, such as 1H-tetrazole, 5-(ethylthio)-1H-tetrazole

(ETT), or 4,5-dicyanoimidazole (DCI).[4][6] The activated phosphoramidite is then added to

the reaction column, where it couples with the free 5'-hydroxyl group of the growing

oligonucleotide chain, forming an unstable phosphite triester linkage.[1][5] This reaction is

highly efficient, with coupling times typically around 30 seconds for standard DNA bases.[5]

Capping: To prevent the formation of deletion mutations (n-1 sequences), any unreacted 5'-

hydroxyl groups are permanently blocked in a capping step.[1] This is achieved by

acetylation using a mixture of acetic anhydride and N-methylimidazole.[3] The resulting

acetylated chains will not participate in subsequent coupling reactions.

Oxidation: The unstable phosphite triester linkage is converted to a more stable pentavalent

phosphate triester through oxidation.[1][3] This is typically accomplished using a solution of

iodine in a mixture of tetrahydrofuran, pyridine, and water.[5] This step stabilizes the newly

formed internucleotide bond, allowing the cycle to be repeated for the addition of the next

nucleotide.

The Phosphoramidite Coupling Reaction
Mechanism
The coupling step is the most critical phase of the synthesis cycle, as its efficiency directly

impacts the yield of the final full-length oligonucleotide. The mechanism involves the activation

of the phosphoramidite by an activator, followed by the nucleophilic attack of the 5'-hydroxyl

group of the growing chain.
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Phosphoramidite Coupling Reaction Mechanism

The mechanism proceeds as follows:

Protonation: The activator, a weak acid like tetrazole, protonates the nitrogen atom of the

diisopropylamino group of the phosphoramidite.[7]

Formation of a Reactive Intermediate: This protonation converts the diisopropylamino group

into a good leaving group. The activator's conjugate base then acts as a nucleophile,

attacking the phosphorus center and displacing the diisopropylamine to form a highly

reactive intermediate, such as a tetrazolyl-phosphonium species.[7]
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Nucleophilic Attack: The free 5'-hydroxyl group of the growing oligonucleotide chain acts as a

nucleophile and attacks the electrophilic phosphorus center of the activated intermediate.[7]

Formation of the Phosphite Triester: This attack results in the formation of a new phosphite

triester bond, linking the incoming nucleotide to the growing chain and releasing the

activator.[7]

Quantitative Data in Oligonucleotide Synthesis
The overall yield and purity of the final oligonucleotide product are critically dependent on the

efficiency of each step in the synthesis cycle.

Coupling Efficiency and Final Yield
Even a small decrease in coupling efficiency has a significant impact on the final yield of the

full-length product, especially for longer oligonucleotides. The theoretical maximum yield can

be calculated using the formula: Yield = (Coupling Efficiency)(n-1), where 'n' is the number of

nucleotides in the sequence.

Oligonucleotide
Length (n)

Coupling
Efficiency: 98.5%

Coupling
Efficiency: 99.0%

Coupling
Efficiency: 99.5%

20-mer ~75% ~82% ~91%

50-mer ~48% ~61% ~78%

100-mer ~22% ~37% ~61%

Data synthesized from multiple sources indicating typical coupling efficiencies and their impact

on yield.

Activator Performance
The choice of activator influences the coupling reaction rate and efficiency. While 1H-tetrazole

is a standard activator, others have been developed to improve performance, especially for

sterically hindered phosphoramidites like those used in RNA synthesis.
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Activator Key Characteristics

1H-Tetrazole

The traditional and widely used activator.

Limited solubility in acetonitrile can be a

drawback.[8]

5-(Ethylthio)-1H-tetrazole (ETT)

More acidic and more soluble in acetonitrile than

1H-tetrazole, leading to faster reaction rates.[8]

Often preferred for RNA synthesis.[8]

4,5-Dicyanoimidazole (DCI)

Less acidic but more nucleophilic than tetrazole,

resulting in rapid coupling with fewer side

reactions.[9][10] Highly soluble in acetonitrile.[9]

Deprotection and Purification
After synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups

are removed. The final purity is then achieved through various purification methods.

Purification Method Typical Purity Recommended For

Desalting

Removes salts and some very

short failure sequences. Purity

is sufficient for non-critical

applications.

Oligonucleotides < 35 bases

for applications like routine

PCR.[11]

Reverse-Phase HPLC (RP-

HPLC)
85-95%

Oligonucleotides up to ~50

bases and those with

hydrophobic modifications.[11]

Polyacrylamide Gel

Electrophoresis (PAGE)
>95%

Longer oligonucleotides (>40

bases) and applications

requiring very high purity.[11]

[12]

Data represents typical purity levels achieved with different purification techniques as reported

in various sources.
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Experimental Protocols
The following are generalized protocols for the key stages of solid-phase oligonucleotide

synthesis. Specific timings and reagent concentrations may vary depending on the synthesizer

and the scale of the synthesis.

Protocol for a Single Synthesis Cycle
Deblocking (Detritylation):

Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

Procedure: Flush the synthesis column with the deblocking solution for 60-120 seconds.

Wash the column thoroughly with anhydrous acetonitrile to remove the TCA and the

cleaved DMT groups.

Coupling:

Reagents:

Phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).

Activator solution (e.g., 0.45 M 1H-Tetrazole in anhydrous acetonitrile).

Procedure: Simultaneously deliver the phosphoramidite and activator solutions to the

synthesis column and allow them to react for 30-180 seconds.

Capping:

Reagents:

Capping Reagent A: Acetic anhydride/Pyridine/Tetrahydrofuran (THF).

Capping Reagent B: 16% N-Methylimidazole in THF.

Procedure: Flush the column with a mixture of Capping Reagents A and B for 30-60

seconds. Wash the column with anhydrous acetonitrile.

Oxidation:
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Reagent: 0.02 M Iodine in THF/Pyridine/Water.

Procedure: Introduce the oxidizing solution to the column and allow it to react for 30-60

seconds. Wash the column with anhydrous acetonitrile.

Protocol for Cleavage and Deprotection
Cleavage from Solid Support and Base Deprotection:

Reagent: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and

methylamine (AMA).

Procedure:

1. Transfer the solid support from the synthesis column to a screw-cap vial.

2. Add the cleavage/deprotection solution to the vial.

3. Heat the sealed vial at a specified temperature (e.g., 55°C) for a designated time (e.g.,

8-12 hours for ammonium hydroxide, or shorter times for AMA).

4. Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.

5. Evaporate the solution to dryness.

Phosphate Deprotection (Removal of Cyanoethyl Groups):

This typically occurs concurrently with base deprotection under the basic conditions of the

previous step.

Protocol for Purification by HPLC
Sample Preparation:

Resuspend the dried, deprotected oligonucleotide in a suitable buffer (e.g., 0.1 M

triethylammonium acetate, TEAA).

Filter the sample to remove any particulate matter.
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HPLC Conditions (Reverse-Phase):

Column: C18 reverse-phase column.

Mobile Phase A: 0.1 M TEAA in water.

Mobile Phase B: Acetonitrile.

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to

elute the oligonucleotide.

Detection: UV absorbance at 260 nm.

Fraction Collection and Desalting:

Collect the fractions corresponding to the major peak (the full-length product).

Desalt the collected fractions, for example, by ethanol precipitation or using a desalting

column.

Lyophilize the final product to obtain a purified oligonucleotide powder.

Conclusion
Phosphoramidite chemistry remains the cornerstone of oligonucleotide synthesis, providing a

reliable and efficient method for producing custom DNA and RNA sequences. A thorough

understanding of the underlying chemical principles, the factors influencing yield and purity, and

the practical aspects of the experimental protocols is essential for researchers and

professionals in the fields of molecular biology, drug development, and diagnostics. The

continuous optimization of phosphoramidites, activators, and deprotection strategies continues

to push the boundaries of what is achievable in synthetic nucleic acid chemistry.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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